Vitamina D e derivati
Vitamin D, also known as calciferol, is a fat-soluble vitamin essential for the maintenance of healthy bones and teeth. It plays a crucial role in calcium absorption, promoting strong skeletal structure. Vitamin D exists in several forms; the most bioactive form is Vitamin D3 (cholecalciferol), which can be synthesized in the skin upon exposure to sunlight or obtained through dietary sources such as fatty fish, egg yolks, and fortified foods.
Vitamin D2 (ergocalciferol) is another important form often used in supplements. Both forms are converted by the liver into 25-hydroxyvitamin D (calcidiol), which further undergoes hydroxylation in the kidneys to become 1,25-dihydroxyvitamin D3 (calcitriol), the biologically active metabolite.
The derivatives of Vitamin D, such as calcipotriol and calcipotriene, are used in dermatological applications for treating psoriasis. These compounds exhibit anti-inflammatory and immunomodulatory effects, making them effective in reducing skin lesions and improving overall skin health.
In summary, Vitamin D and its derivatives play essential roles in bone health, calcium metabolism, and skin conditions, offering a wide range of potential therapeutic benefits when used appropriately.

Struttura | Nome chimico | CAS | MF |
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Card-20(22)-enolide, 3-(acetylthio)-14-hydroxy-, (3β,5β)- | 61971-99-1 | C25H36O4S |
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Ercalcidiol | 21343-40-8 | C28H44O2 |
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Ercalcitriol | 60133-18-8 | C28H44O3 |
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Doxercalciferol | 54573-75-0 | C28H44O2 |
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Benzoyl-(3S,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol | 65338-41-2 | C35H48O2 |
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periperoxide A | 1095261-90-7 | C70H110O27 |
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(3S,5Z,7E,23S)-9,10-Secocholesta-5,7,10(19)-triene-3,23,25-triol | 79702-77-5 | C27H44O3 |
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(3S,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-3,25,26-triol | 70208-56-9 | C28H44O3 |
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[24ξ,(+)]-5,25-Ergostadiene-3β,24-diol | 88861-93-2 | C28H46O2 |
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(3S,5E,7E,10S)-9,10-Secocholesta-5,7-diene-3,23,25,26-tetrol | 115563-31-0 | C27H46O4 |
Letteratura correlata
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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